![molecular formula C13H11ClO B6380634 2-Chloro-4-(4-methylphenyl)phenol, 95% CAS No. 1261956-19-7](/img/structure/B6380634.png)
2-Chloro-4-(4-methylphenyl)phenol, 95%
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Overview
Description
2-Chloro-4-(4-methylphenyl)phenol, 95%, is a chemical compound containing a phenol group and a chlorine atom. It is a white crystalline solid that is soluble in most organic solvents, such as ethanol and methanol. It is used in a variety of applications, including as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a starting material for the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-methylphenyl)phenol, 95%, is not well understood. However, it is believed to act as a proton donor, and it is thought to react with other molecules to form new compounds. Additionally, it is believed to act as a catalyst in the formation of other compounds.
Biochemical and Physiological Effects
2-Chloro-4-(4-methylphenyl)phenol, 95%, is not known to have any direct biochemical or physiological effects. However, it has been shown to have some effects on the environment. It has been found to be toxic to aquatic organisms, and it has been shown to be an endocrine disruptor in fish.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(4-methylphenyl)phenol, 95%, is a relatively safe and easy to use reagent for laboratory experiments. Its low cost and availability make it an attractive choice for many laboratory applications. Additionally, it is relatively non-toxic, and it can be stored for long periods of time without significant degradation. However, it should be handled with care, as it is corrosive and can be irritating to the skin and eyes.
Future Directions
There are a number of potential future directions for the use of 2-Chloro-4-(4-methylphenyl)phenol, 95%. These include its use as a reagent in the synthesis of other organic compounds, its use in the development of new pharmaceuticals, and its use in the development of new polymers and surfactants. Additionally, it could be further studied to better understand its mechanism of action and its potential effects on the environment. Finally, it could be used as a starting material for the production of other chemicals, such as antioxidants, anti-inflammatory agents, and anti-cancer agents.
Synthesis Methods
2-Chloro-4-(4-methylphenyl)phenol, 95%, can be synthesized using a variety of methods. The most common method is the Friedel-Crafts alkylation of 4-methylphenol with chloroform. This reaction is typically carried out in the presence of an acid catalyst, such as anhydrous aluminum chloride. Other methods include the direct chlorination of 4-methylphenol, and the reaction of 4-methylphenol with chlorosulfonic acid.
Scientific Research Applications
2-Chloro-4-(4-methylphenyl)phenol, 95%, has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other organic materials. It has also been used as a starting material for the synthesis of a variety of other chemicals, including polymers, polyurethanes, and surfactants. Additionally, it has been used in the synthesis of a variety of other compounds, including antioxidants, anti-inflammatory agents, and anti-cancer agents.
properties
IUPAC Name |
2-chloro-4-(4-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(14)8-11/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRZSXHGAGIEFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685829 |
Source
|
Record name | 3-Chloro-4'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-methylphenyl)phenol | |
CAS RN |
1261956-19-7 |
Source
|
Record name | 3-Chloro-4'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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